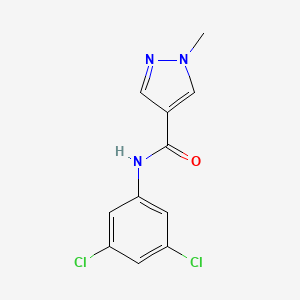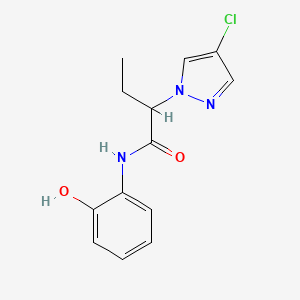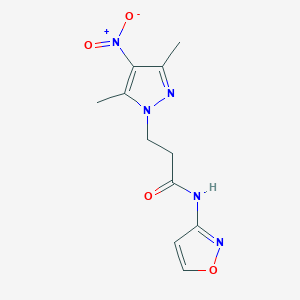![molecular formula C27H25NO3S B10945019 (2E)-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}-1-(5-propylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10945019.png)
(2E)-3-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}-1-(5-propylthiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a methoxy group, and a propenone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-[(8-quinolyloxy)methyl]benzaldehyde with 5-propyl-2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or sulfoxides.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the propenone linkage to a saturated ketone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinoline N-oxides, sulfoxides.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique optical or electronic properties.
Wirkmechanismus
The mechanism by which (E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The quinoline moiety is particularly important for its ability to intercalate with DNA, potentially disrupting cellular processes in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde, which share the thiophene ring structure.
Uniqueness
(E)-3-{4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]PHENYL}-1-(5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C27H25NO3S |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
(E)-3-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]-1-(5-propylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO3S/c1-3-6-22-12-15-26(32-22)23(29)13-10-19-11-14-24(30-2)21(17-19)18-31-25-9-4-7-20-8-5-16-28-27(20)25/h4-5,7-17H,3,6,18H2,1-2H3/b13-10+ |
InChI-Schlüssel |
ZIOAYFAMYBHUHZ-JLHYYAGUSA-N |
Isomerische SMILES |
CCCC1=CC=C(S1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
CCCC1=CC=C(S1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10944939.png)
![N-[4-(2-Toluidinosulfonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B10944941.png)
![5-[2-(4-chlorophenyl)cyclopropyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10944946.png)
![(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one](/img/structure/B10944957.png)
![N-(3-methoxypropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10944966.png)


![({5-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10944989.png)
![2-({5-[(4-bromophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945012.png)
![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10945015.png)
![2-({3-[(3-bromophenoxy)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945020.png)
![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945028.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10945037.png)
